molecular formula C11H14ClNO B8809453 3-chloro-N-(2,6-dimethylphenyl)propanamide CAS No. 18085-76-2

3-chloro-N-(2,6-dimethylphenyl)propanamide

Cat. No.: B8809453
CAS No.: 18085-76-2
M. Wt: 211.69 g/mol
InChI Key: VOTVVKNPQNCBKS-UHFFFAOYSA-N
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Description

3-chloro-N-(2,6-dimethylphenyl)propanamide is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69 g/mol. The purity is usually 95%.
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Properties

CAS No.

18085-76-2

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

3-chloro-N-(2,6-dimethylphenyl)propanamide

InChI

InChI=1S/C11H14ClNO/c1-8-4-3-5-9(2)11(8)13-10(14)6-7-12/h3-5H,6-7H2,1-2H3,(H,13,14)

InChI Key

VOTVVKNPQNCBKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 2 l three-necked flask, is charged with 121.8 g of 2,6-dimethylaniline, 300 ml of isopropyl ether and 150 ml of water. 126.5 g of 3-chloropropanoyl chloride are added at a rate such that the internal temperature is between 5 and 10° C. At the end of the addition, the reaction medium is stirred for 3 h. The precipitate formed is filtered off with suction, washed with isopropyl ether and then with water and finally dried. 126 g of white crystals are obtained.
Quantity
121.8 g
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reactant
Reaction Step One
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300 mL
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150 mL
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126.5 g
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reactant
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Synthesis routes and methods II

Procedure details

A mixture of 2,6-dimethylaniline (60.5 g) and potassium carbonate (45 g) is dissolved in a 3:1 mixture of ethyl acetate and water (1,200 ml). To the ice-cooled mixture, 100 ml of an ethyl acetate solution of 3-chloropropionyl chloride (52.5 ml) is added dropwise under agitation. The reaction mixture is stirred for 3 hours at room temperature and the aqueous layer is subsequently separated. The organic layer is washed with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium chloride, and subsequently dried over Glauber's salt. Upon distilling off the solvent under vacuum, a colorless powder results. Recrystallization from ethanol provides a colorless needle in an amount of 96.5 g (yield: 90.8%). m.p. 131° C.
Quantity
60.5 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
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0 (± 1) mol
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reactant
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52.5 mL
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reactant
Reaction Step Two
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100 mL
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0 (± 1) mol
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